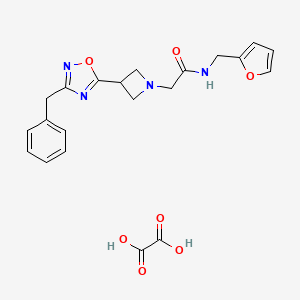

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate

Description

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a benzyl group at position 3, an azetidine (4-membered nitrogen-containing ring) at position 5, and an acetamide side chain terminated by a furan-2-ylmethyl group. The oxalate salt form enhances solubility and stability, common in pharmaceutical formulations .

Properties

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(furan-2-ylmethyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3.C2H2O4/c24-18(20-10-16-7-4-8-25-16)13-23-11-15(12-23)19-21-17(22-26-19)9-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-8,15H,9-13H2,(H,20,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHGCXVHIXZBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=CO2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate is a novel derivative of oxadiazole and azetidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling reactions. The general synthetic route can be summarized as follows:

- Formation of 3-benzyl-1,2,4-oxadiazole : This involves the reaction of benzyl hydrazine with appropriate carboxylic acids.

- Azetidine Formation : The oxadiazole derivative is then reacted with an appropriate halide to form the azetidine ring.

- Acetamide Formation : The azetidine derivative is subsequently reacted with furan derivatives to yield the final compound.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(furan-2-ylmethyl)acetamide have been tested against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Target Compound | Bacillus subtilis | 8 µg/mL |

The target compound demonstrated potent activity against Bacillus subtilis, indicating its potential as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of the compound were evaluated against several cancer cell lines. Studies indicate that compounds with similar structures can induce cell death in various cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 15.0 |

| HepG2 (liver cancer) | 10.0 |

These results suggest that the compound may possess significant anticancer properties .

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For example, oxadiazole derivatives are known to interact with DNA and RNA synthesis pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Kumar et al., various derivatives of oxadiazole were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to the target compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A study by Bernard et al. explored the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The findings revealed that these compounds could effectively inhibit cell growth through apoptosis induction mechanisms .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing attributes:

1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, improving metabolic stability and binding affinity. In the target compound, the 3-benzyl substitution is critical for hydrophobic interactions, as seen in FLAP-binding leukotriene inhibitors (e.g., ) . Analogous oxadiazoles in cephalosporins (e.g., compound 16e, ) exhibit antimicrobial activity, though low synthetic yields (2%) highlight challenges in oxadiazole cyclization .

Azetidine vs. Larger Rings

The azetidine (4-membered ring) in the target compound confers conformational rigidity compared to 5- or 6-membered rings (e.g., piperidine in RO363 oxalate, ). Smaller rings enhance selectivity for compact binding pockets, as observed in GPCR antagonists .

Acetamide Substituents

The furan-2-ylmethyl group on the acetamide distinguishes the target compound from analogs with thiadiazole () or benzisoxazole () substituents. Furan’s electron-rich π-system may facilitate hydrogen bonding or π-π stacking, whereas thiadiazole’s sulfur atom could enhance metabolic stability .

Salt Forms

The oxalate salt improves bioavailability, a strategy shared with RO363 () and other ionizable drugs. Neutral acetamide precursors (e.g., ) often require salt formation for optimal pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.